molecular formula C11H12O3 B7989308 Methyl 2,3-dimethylbenzoylformate

Methyl 2,3-dimethylbenzoylformate

Cat. No.: B7989308
M. Wt: 192.21 g/mol
InChI Key: NYYCNUHVLBNGQZ-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoylformate, characterized by the presence of two methyl groups at the 2 and 3 positions of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dimethylbenzoylformate can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzoyl chloride with methyl formate in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or aldehydes.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethylbenzoic acid.

    Reduction: Formation of 2,3-dimethylbenzyl alcohol or 2,3-dimethylbenzaldehyde.

    Substitution: Formation of halogenated derivatives like 2,3-dimethylbromobenzoylformate.

Scientific Research Applications

Methyl 2,3-dimethylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in metabolic reactions. The presence of the benzoylformate moiety allows it to undergo decarboxylation reactions, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoylformate
  • Methyl 3,4-dimethylbenzoylformate
  • Methyl 2,4-dimethylbenzoylformate

Uniqueness

Methyl 2,3-dimethylbenzoylformate is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its similar compounds.

Properties

IUPAC Name

methyl 2-(2,3-dimethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYCNUHVLBNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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